molecular formula C10H11FO B13612335 (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No.: B13612335
M. Wt: 166.19 g/mol
InChI Key: MYWRWPBIEKQNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanol is a fluorinated indene derivative characterized by a methanol substituent at the 4-position and a fluorine atom at the 6-position of the dihydroindenyl scaffold. Its structure combines a partially saturated bicyclic system with polar functional groups, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

InChI

InChI=1S/C10H11FO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2

InChI Key

MYWRWPBIEKQNFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:

    Fluorination: Introduction of a fluorine atom at the 6th position of the indene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Reduction: Reduction of the double bond in the indene ring to form the dihydroindene structure. This step can be performed using hydrogenation with a palladium catalyst.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 4th position.

Industrial Production Methods

Industrial production methods for (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a modulator of certain receptors or enzymes, influencing biochemical pathways related to neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol with its brominated and unsubstituted analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Properties (Inferred)
(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanol C₁₀H₁₁FO 166.19 F (6), CH₂OH (4) Moderate polarity, enhanced metabolic stability due to fluorine
(7-Bromo-2,3-dihydro-1H-inden-4-yl)methanol C₁₀H₁₁BrO 243.10 Br (7), CH₂OH (4) Higher molecular weight, potential halogen bonding
(2,3-Dihydro-1H-inden-4-yl)methanol C₁₀H₁₂O 148.20 CH₂OH (4) Lower polarity, baseline reactivity

Key Observations:

  • Fluorine vs. Bromine: Fluorine’s electronegativity and smaller atomic radius compared to bromine likely reduce steric hindrance and increase electron-withdrawing effects, influencing reactivity and binding interactions .

Stability and Reactivity

  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism could prolong the compound’s half-life compared to non-halogenated analogs .
  • Reactivity with Nucleophiles: The methanol group may participate in esterification or etherification reactions, while the fluorine atom could undergo nucleophilic aromatic substitution under harsh conditions .

Biological Activity

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound characterized by a fluorine atom at the 6th position of the indene ring and a hydroxymethyl group at the 4th position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is C10H11FO, with a molecular weight of 166.2 g/mol. The compound exhibits a purity level of 95% and is identified by CAS number 2751620-24-1. Its structure allows for various chemical reactions, including oxidation and substitution, which can influence its biological activity.

PropertyValue
CAS No.2751620-24-1
Molecular FormulaC10H11FO
Molecular Weight166.2 g/mol
Purity95%

The biological activity of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, while the hydroxymethyl group stabilizes the compound-target complex. This mechanism can modulate enzymatic or receptor activity, leading to various biological effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol. It has shown potential against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol exhibits anticancer properties. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects:

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)10
HepG2 (Liver)15
A549 (Lung)20

The compound's ability to induce apoptosis in cancer cells has been confirmed through assays measuring caspase activity and morphological changes in treated cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study tested the efficacy of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol against common pathogens in clinical isolates. The compound showed promising results with lower MIC values compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial strains.

Case Study 2: Cancer Cell Inhibition
In another investigation focusing on breast cancer cells (MDA-MB-231), the compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 5 µM. This study highlights its potential role in developing targeted therapies for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.